trans-3-Methylpiperidine-3,4-diol;hydrochloride

Description

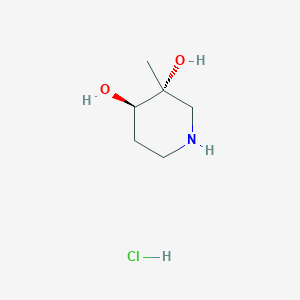

trans-3-Methylpiperidine-3,4-diol;hydrochloride is a piperidine derivative characterized by hydroxyl groups at the 3- and 4-positions of the six-membered ring in a trans configuration, along with a methyl substituent at position 3. The hydrochloride salt enhances its stability and solubility in aqueous environments.

Properties

CAS No. |

2173991-76-7 |

|---|---|

Molecular Formula |

C6H14ClNO2 |

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(3R,4R)-3-methylpiperidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(9)4-7-3-2-5(6)8;/h5,7-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

InChI Key |

HCDNQBHQVVWDNV-KGZKBUQUSA-N |

Isomeric SMILES |

C[C@]1(CNCC[C@H]1O)O.Cl |

Canonical SMILES |

CC1(CNCCC1O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Quaternary Ammonium Salt Intermediate

A comprehensive synthetic route is described in patent CN107021916B, involving multiple key steps starting from 3-methyl-5-hydroxypyridine :

| Step | Reaction Description | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide | Organic solvent (toluene or xylene), 80-120 °C, 3-5 h, benzyl bromide or chloride (1.1-1.3 equiv) | Quaternary ammonium salt |

| 2 | Catalytic hydrogenation of quaternary ammonium salt | Alcohol solvent (methanol, ethanol, or isopropanol), Pd-C or Ru-C catalyst (5-15% mass), 5-10 MPa H2, 80-120 °C, 10-24 h | racemic cis-3-methyl-5-hydroxypiperidine |

| 3 | Sulfonylation of hydroxypiperidine | Dichloromethane, triethylamine (3-4 equiv), sulfonylating agent (methanesulfonyl chloride, mesylate, or p-toluenesulfonyl chloride), DMAP (0.2-0.5 equiv), room temperature | trans-3-methyl-5-sulfonyloxy-1-sulfonylpiperidine |

| 4 | Nucleophilic substitution with benzylamine | Heating at 160-200 °C, benzylamine (2-4 equiv) | trans-3-methyl-5-benzylamino-1-sulfonylpiperidine |

| 5 | Hydrolysis under acidic conditions | Acetic acid and 37% HCl (volume ratio 1.5-1.8:2), 90-120 °C, followed by basification to pH 13 with NaOH | racemic trans-3-methyl-5-benzylaminopiperidine (crude) |

This method yields the racemic trans-3-methyl-5-benzylaminopiperidine, which can be further purified and resolved to obtain optically pure compounds. The process involves classical organic transformations such as nucleophilic substitution, catalytic hydrogenation, sulfonylation, and acid/base hydrolysis.

Alternative Synthesis via Swern Oxidation and Reductive Amination

Another approach involves the following sequence:

- Starting from a diol intermediate, Swern oxidation is used to convert the diol into a dialdehyde.

- The dialdehyde reacts with ammonia.

- Sodium borohydride reduction yields the desired amino-piperidine derivative.

- Chiral resolution is applied to obtain optically pure (3S,5S)-3-tert-butyloxycarbonylamino-5-methylpiperidine.

This method emphasizes the use of oxidation-reduction steps and chiral resolution to achieve high optical purity of the final product.

Related Piperidine Derivative Syntheses Involving Aryllithium Reagents and Catalytic Hydrogenation

Research literature describes the preparation of related substituted piperidines using:

- Aryllithium reagents generated from aryl bromides reacting with N-methyl-4-piperidinone.

- Dehydration to form tetrahydropyridines.

- Deprotonation and methylation steps.

- Catalytic hydrogenation to reduce olefins and remove protecting groups.

- Reductive amination with aldehydes.

- Deprotection with boron trihalides to yield piperidine diol derivatives.

These steps provide a framework of advanced synthetic transformations applicable to piperidine diol derivatives, including trans-3-Methylpiperidine-3,4-diol; hydrochloride analogs.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Patent CN107021916B) | Method 2 (Swern Oxidation Route) | Method 3 (Aryllithium & Catalytic Hydrogenation) |

|---|---|---|---|

| Starting Material | 3-methyl-5-hydroxypyridine | Diol intermediate | 3-bromoisopropoxybenzene and N-methyl-4-piperidinone |

| Key Reactions | Quaternization, catalytic hydrogenation, sulfonylation, hydrolysis | Swern oxidation, ammonia reaction, NaBH4 reduction | Aryllithium addition, dehydration, methylation, hydrogenation |

| Catalysts | Pd-C or Ru-C | None (chemical oxidation/reduction) | Pd/C for hydrogenation |

| Temperature Range | 80-200 °C (varies per step) | Room temperature to moderate heating | −78 °C to reflux |

| Optical Purity | Achieved via chiral resolution | Achieved via chiral resolution | Achieved via selective deprotection and reductive amination |

| Yield | Moderate to high (not explicitly quantified) | Moderate (42% reported for intermediate) | Variable, dependent on step |

| Solvents | Toluene, xylene, alcohols, dichloromethane | THF, methanol, hexane | THF, methanol, methylene chloride |

Research Findings and Notes

- The patent method (CN107021916B) is the most detailed and industrially relevant, providing a scalable route with well-defined reaction conditions and purification steps.

- The Swern oxidation route offers an elegant approach for diol oxidation and reductive amination, suitable for laboratory-scale synthesis with emphasis on stereochemistry control.

- Aryllithium-based methods demonstrate the versatility of organometallic chemistry in constructing piperidine frameworks but require careful handling of reagents at low temperatures.

- Optical purity is a critical aspect, often achieved by manual or chromatographic resolution after synthesis.

- Catalytic hydrogenation steps are crucial for reducing intermediates and removing protecting groups, commonly employing Pd-C catalysts under hydrogen pressure.

Chemical Reactions Analysis

Trans-3-Methylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions include substituted piperidines and other piperidine derivatives .

Scientific Research Applications

Trans-3-Methylpiperidine-3,4-diol;hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities and are used in the development of drugs for various therapeutic purposes . The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.

Mechanism of Action

The mechanism of action of trans-3-Methylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares trans-3-Methylpiperidine-3,4-diol;hydrochloride with key analogs, highlighting differences in molecular structure, substituents, and applications.

*Calculated based on analogous structures.

Key Observations

The trans-diol configuration in the target compound may enhance metabolic stability compared to cis isomers, as seen in pyrrolidine diols used in glycosidase inhibitors .

Substituent Effects: The methyl group at C3 in the target compound likely increases lipophilicity, improving membrane permeability relative to non-methylated analogs like 4-piperidone monohydrate hydrochloride . Fluorinated analogs (e.g., trifluoromethyl-substituted piperidine diol) demonstrate enhanced electronegativity and metabolic resistance, valuable in CNS drug design .

Pharmacological Potential: Pyrrolidine diols (e.g., SS13 in ) induce apoptosis via intrinsic/extrinsic pathways, suggesting that piperidine diols with similar functional groups may have unexplored antitumor activity . Mono-ol derivatives like 3-Methylpiperidin-3-ol hydrochloride are precursors in opioid synthesis (e.g., meperidine), indicating possible analgesic applications for diol analogs .

Biological Activity

Overview

trans-3-Methylpiperidine-3,4-diol;hydrochloride is a chemical compound characterized by its unique piperidine structure, which includes hydroxyl groups at the 3 and 4 positions. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The molecular formula for this compound is C6H14ClNO, with a molecular weight of 151.63 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of hydroxyl groups enhances its binding affinity to various receptors and enzymes, modulating their functions. This compound is believed to influence pathways related to neurological disorders and pain management by acting on opioid receptors, similar to other piperidine derivatives.

Biological Properties

Research indicates that compounds with piperidine structures often exhibit a range of biological properties, including:

- Analgesic Effects : Potential for pain relief through opioid receptor modulation.

- Neuroprotective Properties : Possible protective effects on neuronal cells.

- Anticancer Activity : Emerging evidence suggests cytotoxic effects against certain cancer cell lines.

Case Studies and Experimental Data

- Analgesic Potency : A study focusing on the structure-activity relationship of piperidine derivatives found that modifications at the 3 and 4 positions significantly enhanced analgesic potency. Specifically, the introduction of methyl and hydroxyl groups was noted to improve binding affinity to mu-opioid receptors .

- Cytotoxic Effects : In vitro studies have demonstrated that similar piperidine compounds exhibit cytotoxic effects in various cancer cell lines, including myeloma and leukemia. Molecular docking studies indicated that these compounds interact effectively with target proteins involved in cell proliferation and survival .

- Neuropharmacological Studies : Research has highlighted the neuroprotective potential of trans-3-methylpiperidine derivatives, suggesting their role in mitigating neurodegenerative processes.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H14ClNO | Hydroxyl groups enhance solubility and receptor binding |

| 4-Piperidinol | C5H11NO | Lacks hydroxyl groups at positions 3 and 4 |

| 3-Hydroxy-4-piperidinol | C5H11NO | Contains only one hydroxyl group |

| 1-Methylpiperidine | C6H13N | Methyl substitution alters biological activity |

Synthesis Methods

The synthesis of this compound typically involves:

- Hydrogenation of 4-Methylpyridine : This initial step is crucial for introducing the piperidine ring structure.

- Hydroxylation : Following hydrogenation, hydroxylation is performed using reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

These synthetic routes are essential for producing the compound in sufficient yields for research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.